molecular formula C18H13BrN2O3S2 B4070714 1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Número de catálogo: B4070714
Peso molecular: 449.3 g/mol
Clave InChI: NUHMEWIXEDRUSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-bromophenyl group at position 1 and a 5-methoxy-1,3-benzothiazole-2-sulfanyl moiety at position 2.

Propiedades

IUPAC Name

1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S2/c1-24-12-6-7-14-13(8-12)20-18(25-14)26-15-9-16(22)21(17(15)23)11-4-2-10(19)3-5-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMEWIXEDRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Structural and Physical Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents (Position 1) Substituents (Position 3) Melting Point (°C) Molecular Formula Reference
Target Compound 4-Bromophenyl 5-Methoxy-1,3-benzothiazol-2-ylsulfanyl Not reported C₁₈H₁₄BrN₂O₃S₂
1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) 4-Bromophenyl Dodecylthio 97–98 C₂₂H₃₂BrNO₂S
3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d) Phenyl Hexadecylthio 78–79 C₂₆H₄₁NO₂S
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy Not reported C₁₉H₁₅BrNO₄
1-(4-Bromophenyl)-3-(pyridin-2-ylthio)pyrrolidine-2,5-dione 4-Bromophenyl Pyridin-2-ylthio Not reported C₁₅H₁₂BrN₂O₂S

Key Observations:

  • Alkyl vs. Aryl Thio Substituents: Compounds with long alkyl chains (e.g., 2c, 2d) exhibit lower melting points (78–98°C) compared to aryl-substituted analogs, likely due to reduced crystallinity from flexible alkyl chains .

Antibacterial and Antifungal Activity

Substituents at position 1 significantly modulate bioactivity. For example, derivatives with 4-bromophenyl groups (as in the target compound) demonstrate enhanced antibacterial activity over 4-H or 4-Cl analogs. This trend is attributed to bromine’s electron-withdrawing effects, which may improve membrane permeability or target binding .

Table 2: Antibacterial Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound Substituent (Position 1) Relative Antibacterial Activity Reference
4-H Low
4-Cl Moderate
4-Br High

Enzyme Inhibition Potential

The 5-methoxybenzothiazole group in the target compound may confer inhibitory effects on enzymes like GABA transaminase, similar to 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 µM), which outperforms salicylaldehyde-substituted analogs (IC₅₀ = 160.4 µM) . The benzothiazole moiety’s planar structure could facilitate π-π stacking with enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.